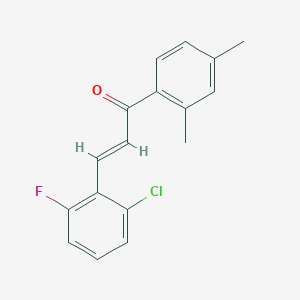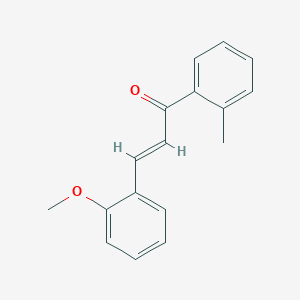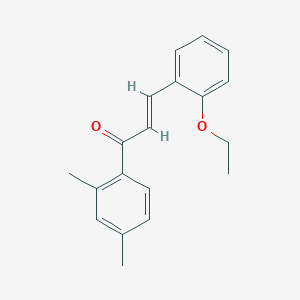
(2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, also known as 2E-1-2,4-dimethylphenyl-3-2-ethoxyphenylprop-2-en-1-one, is an organic compound with a molecular formula of C14H16O2. It is a member of the class of compounds known as aromatic ketones, which are characterized by the presence of a carbonyl group at the junction of two aromatic hydrocarbons. This compound has a molecular weight of 212.27 g/mol and a melting point of 68-69 °C. It is a colorless, volatile liquid with a sweet, floral odor.
Aplicaciones Científicas De Investigación
(2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one is a useful intermediate for the synthesis of other compounds, including drugs and pharmaceuticals. It has been used in the synthesis of the antifungal drug fluconazole, as well as the anti-cancer drug sorafenib. It has also been used in the synthesis of a variety of other compounds with potential therapeutic applications, including the antimalarial drug artemether, the anti-inflammatory drug celecoxib, and the anti-depressant drug mirtazapine.
Mecanismo De Acción
The exact mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one is not known. However, it is believed to act as a prodrug, meaning that it is converted into an active form in the body. It is thought that the compound is metabolized in the liver, where it is converted into an active form that can then interact with specific receptors in the body to produce a therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one have not been extensively studied. However, it is known to have antimicrobial activity against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to have anti-inflammatory and anti-allergic properties, as well as antinociceptive activity, meaning that it can reduce pain sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one in laboratory experiments is its relatively low cost and easy availability. It is also relatively stable in solution, and can be stored at room temperature for extended periods of time. However, it is a volatile compound and can be easily lost to the atmosphere if not stored properly. It is also toxic in high concentrations, and should be handled with care.
Direcciones Futuras
There are several potential future directions for research on (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one. These include further investigation into its mechanism of action, its potential therapeutic applications, and its potential interactions with other drugs. Additional research could also be conducted into its toxicity, its pharmacokinetics, and its potential for use as a drug delivery system. Finally, further research could be conducted into its potential for use in the synthesis of other compounds.
Métodos De Síntesis
The synthesis of (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one involves the reaction of 2,4-dimethylphenol with ethyl bromoacetate in the presence of a base. The reaction proceeds via a nucleophilic substitution of the ethyl bromoacetate by the phenol, followed by a dehydration reaction to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Propiedades
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-4-21-19-8-6-5-7-16(19)10-12-18(20)17-11-9-14(2)13-15(17)3/h5-13H,4H2,1-3H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKAEWJMWPLSSH-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


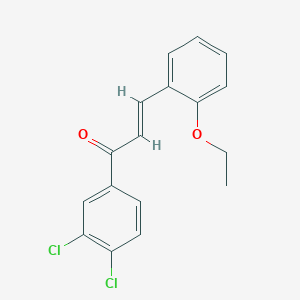


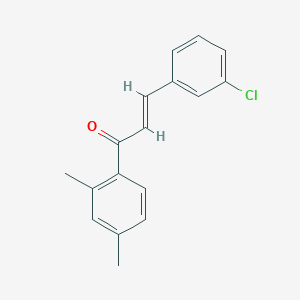
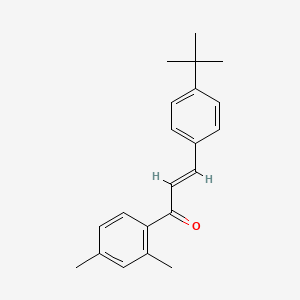
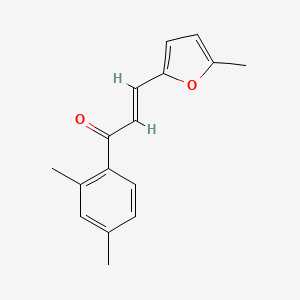
![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)



